Tylvalosin is a third-generation, animal-specific macrolide antibiotic. [, , , ] It is primarily used in veterinary medicine to treat bacterial infections in swine and poultry. [, , , ] Tylvalosin exhibits activity against Gram-positive, some Gram-negative bacteria, and Mycoplasma species. [, , , ] It is a derivative of tylosin, another macrolide antibiotic. [, , ]
Tylvalosin belongs to the class of macrolide antibiotics, characterized by a large lactone ring structure. It is classified as a third-generation macrolide, which indicates its advanced structural modifications and enhanced efficacy compared to earlier generations. The compound is typically administered in the form of tylvalosin tartrate, which improves its solubility and bioavailability in veterinary applications .
The synthesis of tylvalosin involves several key steps that enhance its stability and effectiveness. A notable method includes:
The molecular formula for tylvalosin is , with a molar mass of approximately 1042.267 g/mol. The structure features:
Tylvalosin participates in several chemical reactions relevant to its function and stability:
Tylvalosin exerts its antibacterial effects primarily through:
Tylvalosin exhibits rapid absorption following oral administration, with peak plasma concentrations reached approximately 2.2 hours post-dose. Its distribution profile shows higher concentrations in respiratory tissues compared to plasma, indicating effective localization at infection sites .
Tylvalosin possesses several notable physical and chemical properties:
Tylvalosin has significant applications in veterinary medicine:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2